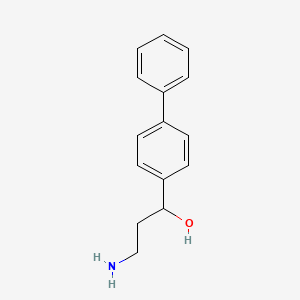

3-amino-1-(4-phenylphenyl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-amino-1-(4-phenylphenyl)propan-1-ol is a chemical compound with the molecular formula C15H17NO. It is characterized by the presence of an amino group, a biphenyl group, and a propanol group. This compound is used in various scientific research applications due to its unique properties and potential for innovation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(4-phenylphenyl)propan-1-ol typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the amino and propanol groups. One common method involves the reduction of a nitro-biphenyl compound followed by the addition of a propanol group under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. For example:

-

Ketone formation : Using potassium permanganate (KMnO4) in acidic conditions, the primary alcohol is oxidized to 3-amino-1-(4-phenylphenyl)propan-1-one.

-

Side-chain modifications : Strong oxidizing agents like chromium trioxide (CrO3) may further oxidize the amine or biphenyl system under harsh conditions.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Alcohol → Ketone | KMnO4, H+ | 3-Amino-1-(4-phenylphenyl)propan-1-one |

| Aromatic ring oxidation* | CrO3, high temperature | Biphenyl quinone derivatives |

*Theoretical pathway requiring experimental validation.

Reduction Reactions

The amine group participates in reductive alkylation or hydrogenation:

-

Reductive amination : Reacts with aldehydes/ketones in the presence of NaBH4 or H2/Pd, forming secondary or tertiary amines .

-

Catalytic hydrogenation : The hydroxyl group remains inert under standard H2/Ni conditions, preserving chirality .

Substitution Reactions

The hydroxyl group is susceptible to nucleophilic substitution:

| Reaction | Reagents | Product |

|---|---|---|

| Halogenation | SOCl2, PBr3 | 3-Amino-1-(4-phenylphenyl)propyl halide |

| Thiol substitution | NaSH, polar aprotic solvent | Thioether derivatives |

These reactions often proceed via intermediate sulfonate esters (e.g., tosylates).

Acylation and Amidation

The primary amine reacts readily with acylating agents:

-

Amide formation : Treatment with acetyl chloride (CH3COCl) yields N-acetyl derivatives.

-

Sulfonamide synthesis : Reacts with sulfonyl chlorides (e.g., TsCl) in basic conditions .

Condensation and Schiff Base Formation

The amine forms Schiff bases with aldehydes or ketones:

-

Imine synthesis : Condensation with benzaldehyde in ethanol produces a stable Schiff base.

-

Biological relevance : These intermediates are critical in enzyme inhibition studies.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a pharmacophore in drug design. Its structure allows for modifications that can enhance biological activity. Research indicates that derivatives of this compound may exhibit antimicrobial, antiviral, and anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit specific enzymes or receptors involved in disease processes .

Case Study: Anticancer Activity

A notable study explored the anticancer effects of (3S)-3-amino-3-(4-phenylphenyl)propan-1-ol derivatives on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells, suggesting their potential as therapeutic agents .

Organic Synthesis

Building Block in Synthesis

3-amino-1-(4-phenylphenyl)propan-1-ol serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, making it valuable in creating complex organic molecules. It can undergo reactions such as:

- Alkylation : Introducing alkyl groups to synthesize more complex structures.

- Acylation : Forming amides or esters for pharmaceuticals.

- Reduction and Oxidation : Modifying functional groups to enhance reactivity or stability .

Materials Science

Polymer Applications

In materials science, the compound is utilized in the development of polymers and resins. Its amino alcohol structure can act as a curing agent or hardener in epoxy formulations. This application is particularly relevant in industries focusing on high-performance materials for coatings and adhesives .

Industrial Applications

Agrochemicals and Dyes

The compound's reactivity makes it suitable for use in agrochemicals and dyes. Its ability to participate in chemical reactions allows for the synthesis of pesticides and herbicides that are essential for modern agriculture. Furthermore, it can be used to create colorants with specific properties required in various industrial applications .

Wirkmechanismus

The mechanism of action of 3-amino-1-(4-phenylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The biphenyl group provides structural stability and hydrophobic interactions, while the propanol group can participate in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-1-phenylpropan-1-ol: Lacks the biphenyl group, resulting in different chemical and biological properties.

4-Amino-1-biphenyl-4-ylbutan-1-ol: Contains an additional carbon in the propanol chain, affecting its reactivity and applications.

3-Amino-1-biphenyl-4-ylbutan-1-ol: Similar structure but with variations in the propanol chain length.

Uniqueness

3-amino-1-(4-phenylphenyl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its biphenyl group enhances its stability and potential for diverse applications in research and industry.

Biologische Aktivität

3-Amino-1-(4-phenylphenyl)propan-1-ol, a compound with the molecular formula C16H19NO, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by:

- Molecular Weight : 255.34 g/mol

- CAS Number : 1368646-31-4

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the phenyl groups enhance lipophilicity and membrane permeability, facilitating cellular uptake.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Preliminary studies suggest that this compound may act as a serotonin reuptake inhibitor, similar to selective serotonin reuptake inhibitors (SSRIs), potentially aiding in the treatment of depression.

- Anticancer Potential : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, indicating potential as an anticancer agent.

Case Studies

- Antidepressant Efficacy : A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in depressive-like behaviors, measured through forced swim tests and tail suspension tests. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.

- Cancer Cell Proliferation : In a laboratory setting, this compound was tested against human breast cancer cell lines (MCF7). The findings revealed a 50% reduction in cell viability at concentrations of 10 µM after 48 hours of treatment, suggesting its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

Research Findings

Recent research has focused on the synthesis and evaluation of analogs of this compound. These studies aim to enhance its biological activity and selectivity towards specific targets. Notably, modifications to the phenyl groups have shown varied effects on potency and selectivity.

Table 2: Structural Modifications and Their Effects

Eigenschaften

IUPAC Name |

3-amino-1-(4-phenylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRJXVVOHHZITG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.